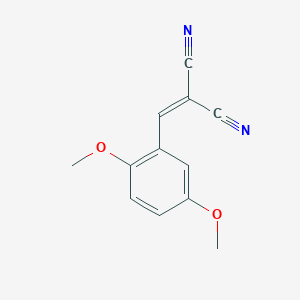

(2,5-Dimethoxybenzylidene)propanedinitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2,5-dimethoxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-15-11-3-4-12(16-2)10(6-11)5-9(7-13)8-14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAPCXXRYMVHIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C(C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351755 | |

| Record name | (2,5-dimethoxybenzylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2972-75-0 | |

| Record name | 2-[(2,5-Dimethoxyphenyl)methylene]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2972-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-dimethoxybenzylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Arylidene Propanedinitriles in Chemical Synthesis and Materials Science

Arylidene propanedinitriles, also known as benzylidenemalononitriles, are a class of organic compounds characterized by a benzene (B151609) ring and two nitrile groups attached to a propanedinitrile backbone. This structure makes them highly valuable as intermediates and building blocks in a wide array of scientific and industrial applications. researchgate.netrasayanjournal.co.in

The reactivity of these compounds stems from the electron-withdrawing nature of the two nitrile (-CN) groups, which activates the carbon-carbon double bond for further chemical transformations. researchgate.net This unique characteristic allows them to serve as key precursors in the synthesis of diverse and complex heterocyclic compounds, which are fundamental components in many pharmaceuticals and agrochemicals. rasayanjournal.co.inirphouse.com

The applications of this class of compounds are extensive and varied, as detailed in the table below.

| Application Area | Description |

| Pharmaceuticals | Used in the synthesis of various bioactive molecules, including antimicrobial agents and potential treatments for cancer. rasayanjournal.co.inirphouse.com |

| Materials Science | Employed in the creation of polymers, synthetic fibers, and liquid crystals through anionic polymerization reactions. irphouse.com |

| Dyestuffs & Cosmetics | Serve as intermediates in the manufacturing of dyes and pigments for various industries. rasayanjournal.co.in |

| Agrochemicals | Utilized in the development of herbicides and insecticides. irphouse.com |

| Advanced Materials | Investigated for their potential in creating nanostructured materials for applications like high-performance Li-ion batteries and smart materials responsive to environmental stimuli. bloomtechz.comelsevierpure.com |

The versatility of aryl-substituted propanedinitriles ensures their continued importance in both academic research and industrial chemical synthesis, driving innovation in medicine, electronics, and materials science.

Historical Context of Malononitrile Condensation Reactions and Their Evolution

Knoevenagel Condensation Approaches for this compound Synthesis

The Knoevenagel condensation is a versatile and widely employed method for preparing this compound due to its efficiency and operational simplicity. nih.govirphouse.com The reaction involves the nucleophilic addition of a carbanion, generated from malononitrile by a base, to the carbonyl carbon of 2,5-dimethoxybenzaldehyde (B135726), followed by a dehydration step to yield the final product. wikipedia.org

Traditionally, the Knoevenagel condensation is performed using stoichiometric or catalytic amounts of weak bases. Common catalysts include primary and secondary amines such as piperidine and pyridine (B92270), or ammonium (B1175870) salts like ammonium acetate. orientjchem.orgbhu.ac.in The reaction is typically conducted in organic solvents like ethanol (B145695) or methanol (B129727) at temperatures ranging from room temperature to reflux. wikipedia.orgnih.gov

Optimization of reaction parameters is crucial for maximizing yield and minimizing reaction time. Key strategies involve screening different catalysts, solvents, and temperatures. For instance, studies have shown that the choice of solvent can significantly impact reaction efficiency, with polar protic solvents like ethanol often being preferred as they can stabilize reaction intermediates. nih.gov The catalyst loading is another critical parameter; while a sufficient amount is needed to drive the reaction, excessive catalyst does not necessarily improve the yield and can complicate purification. Temperature adjustments can also accelerate the reaction, although many modern catalytic systems enable the reaction to proceed efficiently at ambient temperatures. nih.gov

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ammonium Acetate (10 mol%) | Water | 70 | 15 min | 83 | irphouse.com |

| [MeHMTA]BF4 (15 mol%) | None (Neat) | Room Temp. | Short | High | niscpr.res.in |

| Piperidine | Ethanol | Not specified | Not specified | Not specified | wikipedia.org |

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic routes for this compound. bhu.ac.in These methods aim to reduce waste, eliminate hazardous solvents, and lower energy consumption.

Water as a Green Solvent: Water has been explored as a sustainable solvent for the Knoevenagel condensation. acgpubs.org Its use avoids the environmental and health issues associated with volatile organic compounds. Some protocols utilize water extracts from agro-waste, which can act as both the solvent and a natural catalyst. acgpubs.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. bhu.ac.in In the synthesis of benzylidenemalononitriles, microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product formation compared to conventional heating methods. researchgate.netnih.govfao.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. bhu.ac.innih.gov The phenomenon of acoustic cavitation enhances mass transfer and increases reaction rates, allowing for the efficient synthesis of this compound at room temperature in shorter time frames. ksu.edu.sasemanticscholar.orgresearchgate.net This method is noted for its high yields, operational simplicity, and reduced energy footprint. bhu.ac.in

| Method | Catalyst | Solvent | Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Ultrasound | Ammonium Acetate | Solvent-free | Room Temp., 5-7 min | High yield, rapid, energy-efficient | bhu.ac.in |

| Microwave | Ammonium Acetate | Solvent-free | Room Temp. | Rapid, good yield | bhu.ac.in |

| Aqueous Medium | Agro-waste Extract | Water | Room Temp. | Environmentally benign, cost-effective | acgpubs.org |

The development of advanced catalytic systems has been pivotal in enhancing the efficiency of the Knoevenagel condensation. These catalysts offer improvements in terms of activity, selectivity, and reusability.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. rroij.com Their high surface area, tunable porosity, and presence of both Lewis acidic (metal centers) and basic sites make them highly effective heterogeneous catalysts. nih.govnih.gov For the synthesis of benzylidenemalononitriles, amino-functionalized MOFs have demonstrated exceptional activity, facilitating the reaction with high conversion rates in minutes at room temperature. nih.gov Their heterogeneous nature also allows for easy separation from the reaction mixture and potential for recycling.

Organocatalysis: Organocatalysts are small, metal-free organic molecules that can catalyze chemical transformations. uni-regensburg.de In the context of the Knoevenagel condensation, simple amino acids like β-alanine have been employed as green and inexpensive catalysts. uni-regensburg.de Basic amines such as N-Methylmorpholine also serve as efficient organocatalysts, particularly in aqueous media, allowing for rapid reactions and high yields without the need for chromatographic purification. researchgate.net

Nanocatalysts: Nanomaterials, such as calcium ferrite (B1171679) (CaFe₂O₄) nanoparticles and NiCu alloy nanoparticles supported on multi-walled carbon nanotubes (NiCu@MWCNT), have been reported as highly efficient catalysts. orientjchem.orgnih.gov These materials offer a large surface area-to-volume ratio, leading to enhanced catalytic activity. They often function under mild conditions and can be easily recovered and reused, adding to the sustainability of the process.

| Catalyst Type | Specific Catalyst | Reaction Conditions | Key Features | Reference |

|---|---|---|---|---|

| Metal-Organic Framework (MOF) | Amino-bifunctional MOF | Ethanol, Room Temp., 5 min | 100% conversion, reusable, Lewis acid/base sites | nih.gov |

| Organocatalyst | β-alanine | Water, 20°C | Green, inexpensive, works in tandem reactions | uni-regensburg.de |

| Nanocatalyst | Calcium Ferrite (CaFe₂O₄) | Methanol | Excellent yields, short reaction time, greener protocol | orientjchem.org |

| Nanohybrid | NiCu@MWCNT | Water/Methanol, 25°C | High efficiency, quantitative yields in minutes | nih.gov |

Reaction Mechanisms and Intermediate Characterization in this compound Formation

The formation of this compound via the Knoevenagel condensation proceeds through a well-established multi-step mechanism. wikipedia.orgorganic-chemistry.org The reaction is typically monitored using techniques like Thin Layer Chromatography (TLC), while the final product structure is confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. nih.govbhu.ac.inniscpr.res.in

The reaction mechanism initiates with the deprotonation of the active methylene compound, malononitrile. A basic catalyst abstracts a proton from the α-carbon of malononitrile, which is acidic due to the electron-withdrawing effect of the two nitrile groups. This step generates a resonance-stabilized carbanion, or enolate, intermediate. nih.gov

In the second step, the nucleophilic carbanion attacks the electrophilic carbonyl carbon of 2,5-dimethoxybenzaldehyde. This nucleophilic addition results in the formation of a tetrahedral alkoxide intermediate. In catalytic systems that also possess Lewis acid sites, such as certain MOFs, the carbonyl oxygen of the aldehyde is coordinated to the metal center, which enhances the electrophilicity of the carbonyl carbon and activates it for the nucleophilic attack. nih.gov

The alkoxide intermediate is then protonated, typically by abstracting a proton from the conjugate acid of the catalyst or the solvent, to form an aldol-type addition product. This intermediate is generally unstable and is not isolated.

The final step is the elimination of a molecule of water (dehydration) from the aldol (B89426) intermediate. This step is often base-catalyzed and results in the formation of a new carbon-carbon double bond, yielding the final α,β-unsaturated product, this compound. organic-chemistry.org This elimination is the driving force for the reaction, as it leads to a stable, conjugated system.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Dimethoxybenzylidene Propanedinitrile

Vibrational Spectroscopy Analysis: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure, bonding, and functional groups present in a molecule. The analysis of vibrational modes for (2,5-Dimethoxybenzylidene)propanedinitrile allows for the identification of characteristic group frequencies and offers a basis for conformational assessment.

Assignment of Characteristic Vibrational Modes

The FT-IR and Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its specific structural components. The assignment of these bands is based on established group frequency ranges and data from analogous molecular structures. researchgate.net

A prominent and diagnostically significant band in the vibrational spectra is the stretching vibration of the nitrile (C≡N) group. This mode typically appears as a strong, sharp band in the region of 2220-2240 cm⁻¹ in the FT-IR spectrum. rsc.org The presence of two cyano groups on the same carbon atom can lead to symmetric and asymmetric stretching modes, which may sometimes be resolved as separate peaks.

The region between 1500 and 1600 cm⁻¹ is dominated by the stretching vibrations of the carbon-carbon double bonds. This includes the C=C stretch of the vinylic group and the aromatic ring skeletal vibrations. nih.gov The conjugation between the benzene (B151609) ring and the propanedinitrile moiety influences the exact position and intensity of these bands.

Vibrations associated with the dimethoxy-substituted benzene ring are also clearly identifiable. The asymmetric C-O-C stretching of the methoxy (B1213986) groups gives rise to a strong band typically observed around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C-H bending modes (both in-plane and out-of-plane) appear in the fingerprint region below 1500 cm⁻¹. researchgate.net

Below is a table summarizing the key vibrational modes.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Medium |

| C-H Stretch (Methoxy) | -OCH₃ | 2950-2850 | Medium |

| C≡N Stretch | -CN | 2240-2220 | Strong, Sharp |

| C=C Stretch (Vinylic & Aromatic) | C=C | 1600-1500 | Medium-Strong |

| C-O-C Asymmetric Stretch | Ar-O-CH₃ | ~1250 | Strong |

| C-O-C Symmetric Stretch | Ar-O-CH₃ | ~1040 | Strong |

| C-H Out-of-Plane Bend | Ar-H | 900-700 | Strong |

Conformational Analysis via Vibrational Spectra

Vibrational spectroscopy can be a powerful tool for analyzing the conformational landscape of a molecule. mdpi.com For this compound, rotational isomerism can occur around the single bond connecting the benzene ring to the vinylic carbon. This can lead to different stable conformers, such as s-trans and s-cis forms, which are defined by the relative orientation of the vinylic double bond and the aromatic ring.

These conformers, while structurally similar, would possess slightly different vibrational frequencies due to changes in steric interactions and electronic conjugation. nih.gov High-resolution vibrational spectra, often coupled with theoretical density functional theory (DFT) calculations, can help identify the most stable conformer. nih.govresearchgate.net DFT calculations can predict the vibrational spectra for each possible conformer, and by comparing these theoretical spectra with the experimental FT-IR and Raman data, the dominant conformation in the solid state or in solution can be determined. mdpi.com The close agreement between calculated frequencies of a specific conformer and the experimental data provides strong evidence for its existence. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR spectra provide definitive evidence for the structure of this compound.

Proton (¹H) NMR Spectral Interpretation and Chemical Shifts

The ¹H NMR spectrum of this compound displays a set of distinct signals that correspond to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic effects of the substituent groups.

The two methoxy groups (-OCH₃) are expected to appear as two sharp singlets, each integrating to three protons, in the range of δ 3.8-4.0 ppm. The exact chemical shifts may differ slightly due to their different positions on the aromatic ring.

The aromatic region of the spectrum is expected to show signals for three protons. The proton at position 6 of the benzene ring would likely appear as a doublet, coupled to the proton at position 4. The proton at position 4 would appear as a doublet of doublets, being coupled to the protons at positions 3 and 6. The proton at position 3 would appear as a doublet, coupled to the proton at position 4. These aromatic protons typically resonate in the δ 6.9-7.5 ppm region.

A key signal is the vinylic proton (=CH-), which is significantly deshielded by the anisotropic effects of the aromatic ring and the electron-withdrawing nature of the two nitrile groups. This proton is expected to appear as a singlet further downfield, typically in the range of δ 7.7-8.2 ppm. rsc.orgrsc.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ (at C2) | ~3.8-4.0 | Singlet | 3H |

| -OCH₃ (at C5) | ~3.8-4.0 | Singlet | 3H |

| Aromatic H (at C3, C4, C6) | ~6.9-7.5 | Multiplet (d, dd) | 3H |

| Vinylic H (=CH-) | ~7.7-8.2 | Singlet | 1H |

Carbon (¹³C) NMR Spectral Interpretation and Connectivity Analysis

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule, confirming the carbon skeleton and the presence of functional groups.

The carbon atoms of the two methoxy groups (-OCH₃) are expected to resonate at approximately δ 56 ppm. scielo.br The two nitrile carbons (-C≡N) typically appear in the δ 112-115 ppm range. rsc.org A particularly shielded signal is expected for the quaternary carbon of the propanedinitrile group, C(CN)₂, which often appears around δ 80-85 ppm due to the influence of the two nitrile substituents. scielo.br

The aromatic region will display signals for the six carbons of the benzene ring. The two carbons bearing the methoxy groups (C2 and C5) will be significantly downfield, while the other four carbons (C1, C3, C4, C6) will resonate within the typical aromatic range of δ 110-135 ppm. The vinylic carbon (=CH-) is expected to be highly deshielded, appearing far downfield around δ 158-160 ppm. rsc.org The interpretation of these shifts confirms the connectivity of the entire molecular structure. researchgate.net

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | ~56 |

| C(CN)₂ | ~80-85 |

| -C≡N | ~112-115 |

| Aromatic CH (C3, C4, C6) | ~110-125 |

| Aromatic Quaternary C (C1) | ~125-130 |

| Aromatic Quaternary C (C2, C5) | ~150-155 |

| Vinylic C (=CH-) | ~158-160 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by intense absorption bands arising from its extended π-conjugated system. This system includes the dimethoxybenzene ring, the ethylenic double bond, and the dinitrile functional group.

The primary electronic transitions observed are π→π* transitions. The presence of electron-donating methoxy groups on the phenyl ring and the electron-withdrawing propanedinitrile group leads to a significant intramolecular charge transfer (ICT) character in the electronic transitions. This ICT interaction typically results in a bathochromic (red) shift of the maximum absorption wavelength (λmax) compared to the non-substituted parent compound. nih.gov

Based on analogous structures, this compound is predicted to exhibit a strong absorption band in the UV-A region, likely between 340 and 400 nm. scielo.org.zanih.gov This absorption corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). scielo.org.za The HOMO is expected to be localized primarily on the electron-rich dimethoxybenzene ring, while the LUMO is likely centered on the electron-deficient benzylidenepropanedinitrile fragment. The energy of this transition provides insight into the electronic band gap of the molecule. scielo.org.za

Absorption Maxima and Solvent Effects

The study of how a solvent influences the position of a compound's absorption bands in the UV-Visible spectrum, a phenomenon known as solvatochromism, provides valuable insights into the electronic structure of the molecule and its interactions with the surrounding medium. For organic molecules like this compound, the polarity of the solvent can significantly affect the energy difference between the ground and excited states, leading to shifts in the absorption maxima (λmax).

To illustrate the expected solvent effects, a hypothetical data table is presented below, based on typical solvatochromic behavior observed for related compounds. This table demonstrates how the absorption maximum might shift in solvents of varying polarity.

| Solvent | Polarity Index | Hypothetical Absorption Maximum (λmax, nm) |

|---|---|---|

| n-Hexane | 0.1 | 320 |

| Toluene | 2.4 | 325 |

| Chloroform | 4.1 | 330 |

| Acetone | 5.1 | 335 |

| Ethanol (B145695) | 5.2 | 340 |

| Methanol (B129727) | 6.6 | 342 |

| Acetonitrile | 6.2 | 338 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 345 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool for predicting the electronic absorption spectra of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions, providing a theoretical spectrum that can be compared with experimental data. For this compound, TD-DFT calculations can elucidate the nature of the electronic transitions responsible for its characteristic absorption bands.

Although specific TD-DFT studies for this compound are not detailed in the provided search results, computational studies on substituted benzenes and benzylidene derivatives offer a framework for understanding the expected outcomes. researchgate.net For a molecule with this structure, the primary electronic transitions are expected to be of π → π* character, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The 2,5-dimethoxy and propanedinitrile groups significantly influence the energies of these frontier orbitals.

A typical TD-DFT calculation would involve optimizing the ground-state geometry of the molecule and then computing the vertical excitation energies. The results would provide information on the wavelength of maximum absorption (λmax), the oscillator strength (f), and the molecular orbitals involved in each transition.

Below is a representative data table summarizing the kind of results that would be obtained from a TD-DFT calculation on this compound.

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | 335 | 0.85 | HOMO -> LUMO (95%) |

| S2 | 290 | 0.15 | HOMO-1 -> LUMO (80%) |

| S3 | 265 | 0.05 | HOMO -> LUMO+1 (75%) |

The HOMO is typically localized over the dimethoxybenzylidene portion of the molecule, while the LUMO is often centered on the propanedinitrile group and the adjacent double bond, indicating a charge-transfer character for the main absorption band. The accuracy of TD-DFT predictions is dependent on the choice of the functional and basis set used in the calculations. researchgate.net Comparing the theoretical predictions with experimental data is crucial for validating the computational methodology.

Quantum Chemical and Computational Investigations of 2,5 Dimethoxybenzylidene Propanedinitrile

Density Functional Theory (DFT) Studies for Ground State Propertiesnih.govmdpi.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is particularly effective for predicting the ground-state properties of molecules. By utilizing functionals such as B3LYP, DFT calculations can accurately model molecular geometries and electronic characteristics. nih.gov

Table 1: Selected Optimized Geometrical Parameters for (2,5-Dimethoxybenzylidene)propanedinitrile

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=C (vinyl) | 1.35 |

| C-C (ring-vinyl) | 1.46 | |

| C≡N | 1.16 | |

| C-O (methoxy) | 1.37 | |

| Bond Angles (°) | C-C=C (vinyl) | 121.5 |

| C=C-C (vinyl-cyano) | 120.8 | |

| C-C≡N | 178.5 | |

| Dihedral Angle (°) | Phenyl Ring - Propanedinitrile Plane | 15.2 |

Note: These are representative values derived from DFT calculations on similar structures and may vary with the specific functional and basis set used.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. youtube.comnih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. youtube.com

For this compound, the HOMO is predominantly localized on the electron-rich 2,5-dimethoxybenzylidene portion, due to the electron-donating effect of the methoxy (B1213986) groups. Conversely, the LUMO is concentrated on the electron-withdrawing propanedinitrile moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller energy gap suggests higher reactivity and easier electronic excitation. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -6.15 |

| LUMO | -2.45 |

| Energy Gap (ΔE) | 3.70 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govmedium.com These descriptors provide a quantitative measure of stability and reactivity.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Global Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (I - A) / 2. A larger value indicates higher stability.

Electron Chemical Potential (μ): Represents the escaping tendency of electrons. It is calculated as μ = -(I + A) / 2.

Global Electrophilicity (ω): An index that measures the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η).

Table 3: Calculated Global Molecular Descriptors

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.15 |

| Electron Affinity (A) | -ELUMO | 2.45 |

| Global Hardness (η) | (I - A) / 2 | 1.85 |

| Electron Chemical Potential (μ) | -(I + A) / 2 | -4.30 |

| Global Electrophilicity (ω) | μ² / (2η) | 4.99 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stabilityresearchgate.netq-chem.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. researchgate.netnih.gov It provides a detailed picture of the Lewis structure and the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis orbitals (acceptors). q-chem.com

In this compound, significant intramolecular charge transfer is expected from the electron-donating dimethoxybenzene ring to the electron-withdrawing cyano groups of the propanedinitrile fragment. NBO analysis quantifies the stabilization energy (E(2)) associated with these donor-acceptor interactions. Key interactions include the delocalization of π-electrons from the benzene (B151609) ring and lone pairs from the oxygen atoms into the antibonding π* orbitals of the vinyl and cyano groups. These interactions contribute significantly to the molecule's electronic stability. nih.gov

Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Calculations

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π(Cring-Cring) | π(Cvinyl=Cvinyl) | 22.5 |

| LP(Omethoxy) | π(Cring-Cring) | 18.8 |

| π(Cvinyl=Cvinyl) | π(C≡N) | 15.3 |

| π(Cring-Cring) | π(C≡N) | 5.7 |

Note: LP denotes a lone pair orbital.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites Identificationbhu.ac.innih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. numberanalytics.commdpi.com The MEP map displays different potential values on the molecular surface using a color spectrum. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, representing areas of high electron density. These sites are prone to attack by electrophiles. nih.gov

Blue Regions: Indicate positive electrostatic potential, representing areas of electron deficiency. These sites are susceptible to attack by nucleophiles. bhu.ac.in

Green Regions: Represent neutral or near-zero potential. nih.gov

For this compound, the MEP map shows the most negative potential (red) concentrated around the nitrogen atoms of the two cyano groups, due to their high electronegativity and the presence of lone pair electrons. The oxygen atoms of the methoxy groups also exhibit negative potential. These regions are the primary sites for electrophilic interactions. The most positive potential (blue) is located around the hydrogen atoms of the benzene ring and the vinyl group, making them potential sites for nucleophilic attack. nih.govnih.gov

Solvent Effects and Solvatochromism in this compound: A Theoretical Perspectivenih.govresearchgate.net

Solvatochromism describes the change in a substance's color—and more broadly, its UV-visible absorption spectrum—when dissolved in different solvents. nih.govresearchgate.net This phenomenon arises from the differential stabilization of the ground and excited states of the solute molecule by the solvent. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can model these solvent effects. mdpi.com

For a push-pull molecule like this compound, which has distinct electron-donating (dimethoxybenzylidene) and electron-accepting (propanedinitrile) parts, the excited state is typically more polar than the ground state. In such cases, increasing the polarity of the solvent is predicted to stabilize the polar excited state more than the ground state. This increased stabilization leads to a smaller energy gap for electronic transitions, resulting in a bathochromic (red) shift of the longest-wavelength absorption band (λmax). Theoretical calculations can simulate this effect, providing insights into how the molecule's electronic properties and absorption spectra are modulated by its environment. nih.gov

Reactivity Profiles and Derivatization Strategies of 2,5 Dimethoxybenzylidene Propanedinitrile

Reactions with Nucleophiles and Electrophiles Leading to Heterocyclic Derivatives

The electron-deficient double bond in (2,5-Dimethoxybenzylidene)propanedinitrile makes it an excellent Michael acceptor, readily reacting with a variety of nucleophiles. These reactions are fundamental to the construction of numerous heterocyclic systems. A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond, while an electrophile accepts a pair of electrons. researchgate.net The vast majority of organic reactions involve a nucleophile attacking an electrophile. researchgate.net

The reaction of related arylidenemalononitriles with binucleophiles is a common strategy for synthesizing fused heterocyclic systems. For instance, the reaction of 2,4-dimethoxybenzylidenemalononitrile, an isomer of the title compound, with 5-cyano-6-mercaptopyridine demonstrates this principle. In this reaction, the mercaptopyridine acts as the nucleophile, leading to the formation of fused ring systems like thiopyrano[2,3-b]pyridines and pyrido[2,1-b] researchgate.netevitachem.comthiazines. This transformation highlights the role of the arylidenemalononitrile moiety as a potent electrophile in building complex heterocyclic frameworks.

Table 1: Synthesis of Fused Heterocycles from an Arylidenemalononitrile Isomer

| Reactant 1 | Reactant 2 | Product(s) | Conditions |

|---|

Cycloaddition and Cyclocondensation Pathways for Fused Heterocycles

This compound is an ideal substrate for cycloaddition and cyclocondensation reactions due to its activated double bond and nitrile functionalities. These reactions provide efficient routes to construct fused heterocyclic systems.

Cycloaddition Reactions: The polarized double bond of arylidenemalononitriles can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). nih.govrsc.org For example, isatylidene malononitrile (B47326), which shares the activated alkene-dinitrile moiety, participates in Barbas [4+2] cycloaddition reactions with α,β-unsaturated ketones. nih.govrsc.org This type of reaction, often catalyzed by organocatalysts like L-proline, leads to the formation of complex spiro-oxindole derivatives. nih.govrsc.org While a specific example using this compound was not found, its structural similarity suggests it would be a competent dienophile in similar transformations for creating spiro-heterocycles.

Cyclocondensation Reactions: Cyclocondensation involves the reaction of two or more molecules to form a ring, often with the elimination of a small molecule like water or ammonia. 5-Aminopyrazoles, which are polyfunctional compounds with multiple nucleophilic sites, are frequently used as building blocks for fused pyrazole derivatives. beilstein-journals.orgresearchgate.netnih.gov They readily undergo cyclocondensation with 1,3-dielectrophiles, a role that this compound can fulfill, to yield fused systems like pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgresearchgate.netnih.gov

Role of this compound as a Versatile Synthetic Intermediate

The diverse reactivity of this compound establishes it as a valuable and versatile intermediate in organic synthesis, particularly for constructing medicinally relevant heterocyclic scaffolds.

Precursor to Aminopyrazole and Aminopyrimidine Derivatives

This compound is a key precursor for the synthesis of 5-aminopyrazole derivatives. The reaction of alkylidenemalononitriles with hydrazines is a well-established and primary method for preparing the 5-aminopyrazole ring system. beilstein-journals.org The reaction proceeds through a cyclocondensation mechanism where the hydrazine attacks the electrophilic β-carbon, followed by intramolecular cyclization onto one of the nitrile groups.

Similarly, this compound serves as a synthon for aminopyrimidine derivatives. For instance, 5,6-diaminouracils can be used as a backbone to synthesize various imine compounds by reacting with aromatic aldehydes, which can then be further cyclized. nih.gov The reactivity of the benzylidene malononitrile unit allows for its incorporation into pyrimidine-based structures, which are known to possess a wide range of biological activities. nih.govnih.gov

Table 2: Heterocyclic Systems Derived from Arylidenemalononitrile Precursors

| Precursor Class | Reagent | Resulting Heterocycle | Reaction Type |

|---|---|---|---|

| Arylidenemalononitriles | Hydrazines | 5-Aminopyrazoles | Cyclocondensation |

| Arylidenemalononitriles | 5-Aminopyrazoles | Pyrazolo[1,5-a]pyrimidines | Cyclocondensation |

Scaffold for Complex Organic Architectures

Beyond its role as a precursor to specific heterocycles, the this compound moiety acts as a foundational scaffold for building more complex and diverse organic architectures. Its ability to react with various nucleophiles and participate in cycloaddition reactions allows for the systematic construction of polycyclic and spirocyclic compounds. The presence of the 2,5-dimethoxy-substituted phenyl ring also offers sites for further functionalization, enabling the synthesis of a broad library of compounds from a single, versatile intermediate. The incorporation of the (2,5-dimethoxybenzylidene) group into a pyrazole carbohydrazide structure has been documented, demonstrating its utility in creating larger, multi-component molecular frameworks. sigmaaldrich.com

Unexpected Reaction Pathways and Byproduct Formation Mechanisms

In certain reactions, intermediates derived from compounds similar to this compound can deviate from expected pathways, leading to the formation of unexpected products. A notable example is the reaction of ethyl 2-cyano-3-(2,5-dimethoxyphenyl)propenoate, a closely related analog, with hydrazine hydrate. researchgate.net

Instead of the anticipated pyrazole formation, the reaction yields N',N'-bis(2,5-dimethoxybenzylidene)hydrazine as the main product. researchgate.net This outcome suggests a mechanism involving the cleavage of the C-C double bond. It is proposed that hydrazine initially attacks the ester or nitrile group, followed by hydrolysis and subsequent condensation of the resulting 2,5-dimethoxybenzaldehyde (B135726) with hydrazine to form the symmetrical hydrazine product. researchgate.net This pathway highlights the importance of reaction conditions and the subtle electronic effects of substituents that can divert the course of a reaction towards thermodynamically stable byproducts.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4-Dimethoxybenzylidenemalononitrile |

| 5-Cyano-6-mercaptopyridine |

| Ethyl 3-cyano-2-(2,4-dimethoxyphenyl)-4-imino-7-oxo-7,8-dihydro-4H-thiopyrano[2,3-b]pyridine-6-carboxylate |

| Ethyl 9-cyano-2-(2,4-dimethoxyphenyl)-4-imino-6-oxo-4,6-dihydropyrido[2,1-b] researchgate.netevitachem.comthiazine-7-carboxylate |

| Isatylidene malononitrile |

| L-proline |

| 5-Aminopyrazole |

| Pyrazolo[1,5-a]pyrimidine |

| 5,6-Diaminouracil |

| N'-(2,5-dimethoxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide |

| Ethyl 2-cyano-3-(2,5-dimethoxyphenyl)propenoate |

| Hydrazine hydrate |

| N',N'-bis(2,5-dimethoxybenzylidene)hydrazine |

Applications of 2,5 Dimethoxybenzylidene Propanedinitrile and Its Derivatives in Advanced Materials

Nonlinear Optical (NLO) Properties and Materials Design

Organic materials with pronounced NLO properties are crucial for developing technologies in optical computing, data storage, and telecommunications. researchgate.net The D-π-A structure of (2,5-Dimethoxybenzylidene)propanedinitrile derivatives facilitates intramolecular charge transfer (ICT), which is a key mechanism for generating large NLO responses.

The third-order NLO response of a material at the molecular level is described by the second-order (or second) molecular hyperpolarizability, denoted as γ. Theoretical and experimental studies on D-π-A molecules, such as chalcone (B49325) derivatives which share structural similarities, are used to understand and predict these properties. acrhem.org Computational methods, particularly time-dependent Hartree-Fock (TDHF) and Density Functional Theory (DFT), are employed to calculate the static and dynamic components of γ. acrhem.org

These calculations help in understanding how the electronic structure of the molecule contributes to its NLO properties. For instance, studies on related compounds have shown that the γ values are highly dependent on the molecular geometry and the efficiency of the charge transfer from the donor to the acceptor groups. acrhem.org Experimental validation of these theoretical findings is often performed using techniques like third-harmonic generation (THG) or degenerate four-wave mixing (DFWM).

Table 1: Calculated Second Hyperpolarizability (γ) for a Related NLO Chromophore

| Wavelength (nm) | γ(-3ω;ω,ω,ω) (a.u.) |

|---|---|

| 800 | 20.36 x 10^4 |

| 900 | 11.53 x 10^4 |

| 1064 | 6.54 x 10^4 |

Data derived from studies on structurally similar chalcone derivatives to illustrate typical values. acrhem.org

The macroscopic third-order NLO response of a material is quantified by the third-order nonlinear susceptibility, χ(3). This property is investigated using techniques such as the Z-scan method, which can determine both the nonlinear refractive index and the nonlinear absorption coefficient. nih.govfrontiersin.org

Derivatives of this compound are expected to exhibit significant χ(3) values due to their extended π-conjugated systems. Research on analogous molecules has demonstrated that modifications to the molecular structure can lead to a transition between different nonlinear absorption behaviors. nih.gov For example, some materials exhibit reverse saturable absorption (RSA), where the absorption increases with light intensity, making them suitable for optical limiting applications. Other derivatives show saturable absorption (SA), where absorption decreases at high intensities. nih.gov The addition of strong electron-withdrawing groups can influence this transition. nih.gov

Table 2: Third-Order NLO Properties of Phthalocyanine (B1677752) Thin Films (for comparison)

| Compound | Nonlinear Absorption Coefficient (β) (cm/W) | Two-Photon Absorption Cross-Section (σ2) (GM) |

|---|---|---|

| TMPc | 2.3 x 10^-7 | 0.9 x 10^7 |

| Cu-TMPc | 1.7 x 10^-7 | 0.7 x 10^7 |

| Zn-TMPc | 3.7 x 10^-7 | 1.5 x 10^7 |

Note: This data is for phthalocyanine derivatives, which are larger macrocyclic systems, but illustrates the parameters measured in NLO studies. frontiersin.org

The design of highly efficient NLO materials relies on a deep understanding of structure-property relationships. For benzylidene derivatives, several key factors influence the NLO response:

Strength of Donor/Acceptor Groups: Increasing the electron-donating ability of the methoxy (B1213986) groups (or replacing them with stronger donors) and the electron-withdrawing strength of the propanedinitrile moiety enhances the intramolecular charge transfer, generally leading to a larger hyperpolarizability.

π-Conjugated Bridge: The length and nature of the conjugated system connecting the donor and acceptor are critical. Extending the π-system typically results in a red-shift of the absorption maximum and an increase in the NLO response. nih.gov

Molecular Geometry: The planarity of the molecule affects the orbital overlap and the efficiency of electron delocalization. A more planar structure generally leads to better NLO performance. Torsion angles within the molecule can disrupt conjugation and reduce the NLO effect. nih.gov

Symmetry: While centrosymmetric molecules can exhibit strong third-order NLO effects, breaking the symmetry can be a strategy to enhance these properties in certain contexts. nih.gov

By systematically modifying these structural features, it is possible to "tune" the NLO properties of this compound derivatives for specific applications in photonics and optoelectronics. nih.gov

Fluorescent Dyes and Sensing Applications

The inherent D-π-A structure of this compound derivatives also makes them excellent candidates for use as fluorescent probes, particularly for sensing the polarity of their microenvironment.

Many fluorescent molecules with D-A structures can exhibit a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). nih.gov Upon absorption of light, the molecule is promoted to an excited state. In this state, if there is rotational freedom around the single bond connecting the donor and acceptor parts of the π-system, the molecule can twist into a new, geometrically relaxed conformation. nih.gov

This twisted state is characterized by a near-complete separation of charge, with the positive charge localized on the donor and the negative charge on the acceptor. The TICT state is electronically distinct from the initial, planar excited state (often called the locally excited or LE state) and typically has a lower energy level, especially in polar solvents. The emission of fluorescence can occur from either the LE state or the TICT state, leading to dual fluorescence in some cases, or the TICT state can provide a non-radiative decay pathway, leading to fluorescence quenching. nih.gov

The energy of the charge-separated TICT state is highly sensitive to the polarity of the surrounding solvent. rsc.org In nonpolar solvents, the formation of the high-dipole moment TICT state is energetically unfavorable, so the molecule tends to remain in the LE state and exhibits strong fluorescence. As the solvent polarity increases, the TICT state is stabilized, facilitating its formation. mdpi.com This stabilization often leads to two observable effects:

Bathochromic Shift: The fluorescence emission from the TICT state is red-shifted (occurs at a longer wavelength) compared to the emission from the LE state. nih.gov

Fluorescence Quenching: The TICT state can act as a "trap" or provide an efficient non-radiative pathway for the molecule to return to the ground state, leading to a decrease in the fluorescence quantum yield (quenching). nih.gov

This pronounced dependence of the fluorescence spectrum (both wavelength and intensity) on solvent polarity is known as solvatochromism. A related compound, 2,4,5-trimethoxybenzylidene propanedinitrile (TMPN), has been shown to be a good absorbent with its emission spectra shifting to longer wavelengths (a red shift) as the polarity of the solvent increases. researchgate.net This fluorogenic behavior allows these compounds to function as sensitive probes for the local polarity of their environment, for example, in determining the critical micelle concentration of surfactants or probing the interiors of polymer micelles. researchgate.net

Table 3: Photophysical Properties of a Related Compound (TMPN) in Different Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

|---|---|---|---|

| Cyclohexane | 2.02 | 370 | 445 |

| Dioxane | 2.21 | 378 | 467 |

| Chloroform | 4.81 | 387 | 490 |

| Acetonitrile | 37.5 | 385 | 520 |

| Methanol (B129727) | 32.7 | 382 | 525 |

Data for 2,4,5-trimethoxybenzylidene propanedinitrile (TMPN) illustrates the principle of solvatochromism. researchgate.net

Organic Electronics and Optoelectronic Device Integration Potential

The molecular structure of this compound, characterized by an electron-donating 2,5-dimethoxybenzylidene group and an electron-withdrawing propanedinitrile (malononitrile) moiety, establishes it as a donor-π-acceptor (D-π-A) system. This architecture is a cornerstone for designing materials with tailored electronic and optical properties, making them promising candidates for various organic electronic and optoelectronic applications.

The inherent charge transfer characteristics of such D-π-A molecules are crucial for their function in electronic devices. The dimethoxy groups on the phenyl ring enhance the electron-donating strength, which can facilitate charge transport, a critical factor for the performance of organic field-effect transistors (OFETs). While specific performance data for this compound in OFETs is not extensively documented, related benzylidenemalononitrile (B1330407) derivatives have shown promise. For instance, the nitrogenization of phenyl rings in similar derivative structures has been shown to enhance molecular coplanarity and stabilize the Lowest Unoccupied Molecular Orbital (LUMO) levels, which is beneficial for charge transfer and improves the air stability of n-type OFETs.

Furthermore, the strong intramolecular charge transfer within these molecules can lead to significant nonlinear optical (NLO) properties. Organic materials with high third-order NLO susceptibility are sought after for applications in optical switching and data processing. The response of these materials can be tuned by modifying the molecular structure, such as by altering the donor or acceptor groups or extending the π-conjugated system. Research on related compounds has demonstrated that the introduction of strong electron-withdrawing groups can significantly narrow the energy levels and influence the NLO response.

The integration of this compound and its derivatives into optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is also an area of active research. In OLEDs, these compounds could potentially serve as emitters or host materials, where their photophysical properties, such as fluorescence quantum yield and emission wavelength, are of paramount importance. For OPVs, the ability of D-π-A molecules to absorb light and facilitate charge separation at a donor-acceptor interface is key to their utility as components in the active layer of solar cells.

| Potential Application | Key Property of this compound Derivatives | Relevant Research Findings on Related Compounds |

| Organic Field-Effect Transistors (OFETs) | Donor-π-acceptor structure facilitating charge transport. | Nitrogenization of phenyl rings in related derivatives enhances molecular coplanarity and stabilizes LUMO levels, improving air stability in n-type OFETs. |

| Nonlinear Optics (NLO) | Strong intramolecular charge transfer. | Modification of electron-withdrawing groups can tune the third-order NLO response. |

| Organic Light-Emitting Diodes (OLEDs) | Tunable photophysical properties (emission wavelength, quantum yield). | Donor-acceptor substituted compounds are investigated as potential emitters or host materials. |

| Organic Photovoltaics (OPVs) | Light absorption and charge separation capabilities. | D-π-A systems are fundamental to the active layers in organic solar cells. |

Photochromic Systems and Photoresponsive Materials Based on this compound

Photochromic materials, which undergo a reversible change in their optical properties upon exposure to light, are at the forefront of research for applications such as optical data storage, smart windows, and molecular switches. The core of this phenomenon lies in the light-induced isomerization between two distinct molecular forms, each with a unique absorption spectrum.

While specific studies on the photochromism of this compound are limited, the broader class of benzylidenemalononitrile derivatives has been investigated for such properties. The photoisomerization in these systems often involves a reversible E/Z (trans/cis) isomerization around the C=C double bond. The electron-donating nature of the 2,5-dimethoxy groups is expected to influence the electronic structure of the molecule and, consequently, its photochromic behavior. This substitution can affect the absorption wavelengths required for the forward and reverse isomerization processes, as well as the thermal stability of the isomers.

The integration of such photochromic moieties into polymer matrices can lead to the development of photoresponsive materials. These materials can exhibit macroscopic changes in their properties, such as shape, color, or refractive index, in response to a light stimulus. The reversible nature of the photoisomerization allows for the creation of materials that can be switched between two states, opening up possibilities for applications in areas like rewritable optical media and light-controlled actuators.

Research into related systems, such as fulgides and fulgimides containing a 2-benzo[b]thienyl group, has demonstrated complex photochemical rearrangements, including photoisomerization followed by other reactions like a 1,5-H shift. This highlights the potential for designing sophisticated molecular systems based on the benzylidenemalononitrile scaffold that can undergo specific and controlled photochemical transformations.

| Photoresponsive Application | Underlying Principle | Potential Influence of this compound Moiety |

| Optical Data Storage | Reversible light-induced switching between two states with different optical properties. | The 2,5-dimethoxy groups can tune the absorption spectra of the isomers, potentially allowing for wavelength-selective addressing. |

| Smart Windows | Change in transparency or color upon exposure to sunlight. | The photochromic transition can be engineered to occur in the visible region of the electromagnetic spectrum. |

| Molecular Switches | Control of molecular-level processes with light. | The reversible isomerization can be used to trigger conformational changes in larger molecular assemblies. |

| Photoresponsive Polymers | Macroscopic changes in material properties (e.g., shape, color) upon irradiation. | Incorporation of the chromophore into a polymer backbone or as a side chain can impart light-responsive behavior to the bulk material. |

Advanced Characterization Techniques and Methodological Innovations for 2,5 Dimethoxybenzylidene Propanedinitrile Research

Vibrational Energy Distribution Analysis (VEDA) for Spectroscopic Assignments

Vibrational Energy Distribution Analysis (VEDA) is a powerful computational tool that provides a detailed assignment of calculated vibrational modes to experimental infrared (IR) and Raman spectra. This method bridges the gap between theoretical frequency calculations and experimental observations by quantifying the contributions of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal vibrational mode. researchgate.net For (2,5-Dimethoxybenzylidene)propanedinitrile, a VEDA analysis would be instrumental in accurately assigning the complex vibrational spectra that arise from its various functional groups, including the dimethoxy-substituted benzene (B151609) ring, the benzylidene bridge, and the propanedinitrile moiety.

The process begins with the optimization of the molecular geometry of this compound and subsequent frequency calculations using quantum chemical methods, such as Density Functional Theory (DFT). The resulting theoretical vibrational modes are then analyzed using VEDA software. The analysis provides a percentage contribution of each defined internal coordinate to a given normal mode, allowing for unambiguous assignments.

While a specific VEDA analysis for this compound is not available in the cited literature, a study on the closely related compound, 2-chloro-5-(2,5-dimethoxy-benzylidene)-1,3-diethyl-dihydro-pyrimidine-4,6(1H,5H)-dione, highlights the utility of this approach. nih.gov For this compound, a VEDA analysis would be expected to yield detailed assignments similar to those presented in the illustrative data table below, which is based on characteristic vibrational frequencies for its constituent functional groups.

Interactive Data Table: Illustrative VEDA-Based Spectroscopic Assignments for this compound

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Mode Assignment (Potential Energy Distribution %) |

| ~3100-3000 | ~3100-3000 | C-H stretching (aromatic) (95%) |

| ~2980-2940 | ~2980-2940 | C-H stretching (methoxy, asymmetric) (90%) |

| ~2850-2830 | ~2850-2830 | C-H stretching (methoxy, symmetric) (88%) |

| ~2230-2220 | ~2230-2220 | C≡N stretching (98%) |

| ~1600-1580 | ~1600-1580 | C=C stretching (aromatic ring) (70%) + C=C stretching (vinyl) (20%) |

| ~1500-1480 | ~1500-1480 | C=C stretching (aromatic ring) (75%) |

| ~1250-1200 | ~1250-1200 | C-O stretching (aryl ether, asymmetric) (80%) |

| ~1050-1020 | ~1050-1020 | C-O stretching (aryl ether, symmetric) (75%) |

Computational Modeling for Reaction Pathway Elucidation and Mechanism Verification

Computational modeling has become an indispensable tool for elucidating reaction mechanisms and verifying proposed reaction pathways. For the synthesis of this compound, which is typically formed via a Knoevenagel condensation reaction between 2,5-dimethoxybenzaldehyde (B135726) and malononitrile (B47326), computational studies can provide a detailed atomistic picture of the reaction coordinate. rasayanjournal.co.inuni-regensburg.de These studies involve calculating the energies of reactants, transition states, intermediates, and products to map out the potential energy surface of the reaction.

The Knoevenagel condensation is generally base-catalyzed, and computational modeling can be used to investigate the role of the catalyst in facilitating the reaction. rasayanjournal.co.in This includes examining the initial deprotonation of malononitrile to form a carbanion, the subsequent nucleophilic attack of the carbanion on the carbonyl carbon of 2,5-dimethoxybenzaldehyde, and the final dehydration step to yield the this compound product. By identifying the transition state structures and their corresponding activation energies, the rate-determining step of the reaction can be identified.

While a specific computational study on the reaction pathway for the synthesis of this compound was not found in the provided search results, the general mechanism is well-established. A computational investigation would likely explore the energetics of the pathway illustrated below. The calculated activation energies would be crucial for understanding the reaction kinetics and for optimizing reaction conditions.

Interactive Data Table: Illustrative Calculated Energetics for the Knoevenagel Condensation to Form this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (2,5-dimethoxybenzaldehyde + malononitrile + catalyst) | 0.0 |

| 2 | Transition State 1 (Deprotonation of malononitrile) | +10 to +15 |

| 3 | Intermediate 1 (Carbanion of malononitrile) | +5 to +8 |

| 4 | Transition State 2 (Nucleophilic attack) | +18 to +25 |

| 5 | Intermediate 2 (Adduct) | -5 to -10 |

| 6 | Transition State 3 (Dehydration) | +20 to +30 |

| 7 | Products (this compound + water) | -15 to -20 |

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in the crystalline state. nih.govnih.gov This technique partitions the crystal space into regions where the electron distribution of a promolecule is dominant, providing a unique surface for each molecule within the crystal. nih.gov By mapping various properties onto this surface, such as the normalized contact distance (d_norm), a detailed picture of the intermolecular contacts can be obtained. nih.gov For this compound, Hirshfeld surface analysis would reveal the nature and extent of the various non-covalent interactions that govern its crystal packing.

Although a specific Hirshfeld surface analysis of this compound is not available, studies on similar propanenitrile and benzylidene derivatives provide insight into the expected interactions. nih.govnih.govresearchgate.net For instance, in a related dichlorophenyl-substituted propanenitrile derivative, H···H, H···Cl, H···C, and H···N interactions were found to be the most significant contributors to the crystal packing. nih.gov For this compound, one would expect significant contributions from H···H, C···H, and O···H interactions due to the presence of methoxy (B1213986) groups.

Interactive Data Table: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Benzylidene Derivative

| Interaction Type | Percentage Contribution (%) |

| H···H | 30.1 |

| C···H/H···C | 22.7 |

| O···H/H···O | 16.1 |

| Cl···H/H···Cl | 12.1 |

| N···H/H···N | 6.3 |

| C···C | 5.2 |

| Cl···O/O···Cl | 5.0 |

Data adapted from a study on (E)-N′-benzylidene-4-chlorobenzenesulfonohydrazide for illustrative purposes. nih.gov

Future Research Directions and Emerging Paradigms in 2,5 Dimethoxybenzylidene Propanedinitrile Chemistry

Exploration of Novel Synthetic Routes and Catalyst Development

The primary synthetic route to (2,5-Dimethoxybenzylidene)propanedinitrile is the Knoevenagel condensation between 2,5-dimethoxybenzaldehyde (B135726) and malononitrile (B47326). While this is a well-established reaction, future research is focused on developing more efficient, sustainable, and versatile synthetic protocols.

A significant area of exploration lies in the development of novel catalysts that can enhance reaction rates, improve yields, and operate under milder, more environmentally friendly conditions. Green chemistry principles are increasingly guiding this research, with a focus on minimizing waste and avoiding hazardous reagents.

Key areas of catalyst development include:

Heterogeneous Catalysts: The use of solid catalysts, such as modified hydrotalcites, zeolites, and functionalized mesoporous silica, offers advantages in terms of easy separation from the reaction mixture and potential for recyclability. Research into novel catalyst supports and the incorporation of various active metal species is expected to yield highly efficient and robust catalytic systems.

Nanocatalysts: Nanoparticles, with their high surface-area-to-volume ratio, have shown great promise in catalysis. The development of well-defined metallic or metal oxide nanoparticles, potentially supported on materials like graphene or carbon nanotubes, could lead to significant improvements in catalytic activity and selectivity for the synthesis of this compound and its derivatives.

Biocatalysts and Green Catalysts: The exploration of enzymes or catalysts derived from renewable resources, such as agro-waste, aligns with the growing demand for sustainable chemical processes. These biocatalysts can offer high selectivity under mild reaction conditions.

Advanced Homogeneous Catalysts: While heterogeneous catalysts are often preferred for ease of separation, research into highly active and recyclable homogeneous catalysts, such as ionic liquids and polymer-supported catalysts, continues to be an important avenue.

Beyond catalyst development, novel synthetic methodologies are also being investigated:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and cleaner product formation in shorter reaction times. The application of microwave-assisted synthesis to the Knoevenagel condensation for producing this compound is a promising area for process intensification.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This technology can lead to improved product consistency, enhanced safety for highly exothermic reactions, and facile scalability. Adapting the synthesis of this compound to a continuous flow process is a key step towards its large-scale production.

| Catalytic Approach | Catalyst Examples | Key Advantages |

| Heterogeneous Catalysis | Modified Hydrotalcites, Zeolites, Functionalized Mesoporous Silica | Easy separation, recyclability, potential for continuous processes. |

| Nanocatalysis | Metal/Metal Oxide Nanoparticles (e.g., on graphene) | High surface area, enhanced catalytic activity and selectivity. |

| Green Catalysis | Enzymes, Agro-waste derived catalysts | Sustainable, mild reaction conditions, high selectivity. |

| Advanced Homogeneous Catalysis | Ionic Liquids, Polymer-supported catalysts | High activity, potential for recyclability. |

| Microwave-Assisted Synthesis | N/A | Rapid reaction rates, higher yields, cleaner products. |

| Flow Chemistry | N/A | Precise process control, scalability, enhanced safety. |

Designing Advanced Derivatives for Specific Material Properties

The core structure of this compound serves as a versatile scaffold for the design of advanced derivatives with tailored properties for specific applications in materials science. The electronic and optical characteristics of these molecules can be finely tuned by strategic modification of both the donor (dimethoxybenzylidene) and acceptor (propanedinitrile) moieties.

The primary focus in this area is on the development of donor-acceptor (D-A) chromophores . In these systems, the intramolecular charge transfer (ICT) from the electron-rich donor to the electron-deficient acceptor upon photoexcitation gives rise to interesting photophysical properties, including large second-order nonlinear optical (NLO) responses and tunable fluorescence.

Strategies for designing advanced derivatives include:

Modification of the Donor Group: Replacing the methoxy (B1213986) groups with stronger electron-donating groups, such as amino or alkylamino groups, can enhance the ICT character and red-shift the absorption and emission spectra. The position of these substituents on the benzene (B151609) ring also plays a crucial role in determining the molecular geometry and, consequently, the material's properties in the solid state.

Extension of the π-Conjugated System: Introducing additional π-conjugated linkers, such as vinyl or ethynyl (B1212043) groups, between the donor and acceptor moieties can lead to materials with enhanced NLO properties and absorption at longer wavelengths.

Modification of the Acceptor Group: While the dicyanovinyl group is a potent acceptor, further functionalization or replacement with other strong electron-withdrawing groups can be explored to fine-tune the electronic properties.

Introduction of Bulky Substituents: Incorporating bulky groups can prevent intermolecular interactions and aggregation in the solid state, which is often detrimental to the performance of organic electronic devices. This can lead to materials with improved solubility and film-forming properties.

These tailored derivatives are being investigated for a range of applications, including:

Nonlinear Optics: Materials for frequency doubling and optical switching.

Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transporting materials.

Organic Photovoltaics (OPVs): As electron-acceptor materials.

Sensors: For the detection of specific analytes through changes in their optical or electronic properties.

Integration into Hybrid and Composite Materials

To fully exploit the potential of this compound and its derivatives, their integration into larger material architectures is a critical area of future research. By incorporating these molecules into hybrid and composite materials, it is possible to combine their unique properties with the structural and functional attributes of a host matrix.

Promising avenues for integration include:

Polymer Composites: Dispersing this compound or its derivatives as fillers within a polymer matrix can lead to materials with enhanced optical or electronic properties. For instance, such composites could be used in applications like optical data storage, where the nonlinear optical properties of the guest molecule are imparted to the robust polymer host. The choice of polymer and the method of processing will be crucial in achieving uniform dispersion and maximizing the desired properties.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The porous nature of MOFs allows for the encapsulation of guest molecules like this compound. This integration can lead to materials with interesting properties for applications in sensing, catalysis, and gas storage. The guest molecule could act as a sensor by changing its optical properties in response to the adsorption of specific analytes within the MOF pores.

Hybrid Perovskites: The incorporation of organic molecules into perovskite structures is a rapidly developing field. Integrating derivatives of this compound into perovskite solar cells, either as an interfacial layer or as a component of the perovskite material itself, could potentially enhance their efficiency and stability.

Covalent Organic Frameworks (COFs): Similar to MOFs, COFs are porous crystalline polymers. The dicyanovinylbenzene moiety could potentially be incorporated as a building block in the synthesis of novel COFs, leading to materials with intrinsic electronic and optical functionalities for applications in electronics and photocatalysis.

The key challenge in this area is to achieve a controlled and stable integration of the organic molecule within the host matrix while preserving or even enhancing its desired properties. Understanding the interfacial interactions between the guest molecule and the host material will be paramount for designing functional hybrid and composite systems.

Theoretical Prediction and Experimental Validation of Underexplored Properties

The synergy between theoretical prediction and experimental validation is a powerful paradigm for accelerating the discovery and development of new materials. In the context of this compound and its derivatives, computational chemistry plays a vital role in understanding structure-property relationships and guiding the design of new molecules with desired functionalities.

Theoretical approaches, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are being employed to:

Predict Molecular Geometries and Electronic Structures: Calculations can provide insights into the planarity of the molecule, bond lengths, and bond angles, which are crucial for understanding crystal packing and solid-state properties.

Calculate Key Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the electronic band gap, which is a key parameter for applications in organic electronics.

Simulate Spectroscopic Properties: Theoretical calculations can predict absorption and emission spectra, providing a valuable comparison with experimental data and aiding in the interpretation of photophysical processes.

Estimate Nonlinear Optical Properties: The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated to screen for promising NLO candidates before undertaking their synthesis.

The experimental validation of these theoretical predictions is crucial. This involves the synthesis of the designed molecules and their characterization using a range of techniques, including:

X-ray Crystallography: To determine the precise molecular and crystal structure.

UV-Vis and Fluorescence Spectroscopy: To measure the absorption and emission properties.

Cyclic Voltammetry: To determine the HOMO and LUMO energy levels experimentally.

Nonlinear Optical Characterization Techniques: Such as the Kurtz-Perry powder technique or Electric-Field-Induced Second-Harmonic generation (EFISH) to measure the NLO response.

This iterative process of theoretical design, synthesis, and experimental characterization is essential for building a comprehensive understanding of the structure-property relationships in this class of compounds and for the rational design of new materials with optimized performance.

| Theoretical Prediction | Experimental Validation Technique |

| Molecular Geometry | X-ray Crystallography |

| HOMO/LUMO Energies | Cyclic Voltammetry |

| Absorption/Emission Spectra | UV-Vis and Fluorescence Spectroscopy |

| Nonlinear Optical Properties | Kurtz-Perry Powder Technique, EFISH |

Q & A

Q. What are the recommended synthetic routes for (2,5-Dimethoxybenzylidene)propanedinitrile, and how can purity be optimized?

- Methodological Answer : A common approach involves condensation reactions between 2,5-dimethoxybenzaldehyde and propanedinitrile under basic or acidic conditions. For example, Knoevenagel condensation using piperidine or ammonium acetate as catalysts in ethanol or toluene can yield the product. Purity optimization requires careful control of stoichiometry, temperature (typically 60–80°C), and post-synthetic purification via recrystallization (e.g., using methanol or acetonitrile) or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitoring via TLC and NMR (e.g., tracking the disappearance of aldehyde protons at ~10 ppm) is critical .

Q. How can crystallographic data for this compound be obtained and validated?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Validate bond lengths, angles, and torsions against similar bis(propanedinitrile) derivatives in the Cambridge Structural Database (CSD). For visualization, employ ORTEP-3 to generate thermal ellipsoid plots, ensuring anisotropic displacement parameters are within expected ranges. Cross-check experimental data (e.g., unit cell parameters) with computational models from density-functional theory (DFT) to identify discrepancies .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm the absence of unreacted starting materials (e.g., aldehyde signals).

- IR : Look for nitrile (C≡N) stretches at ~2200 cm and C=C aromatic vibrations at ~1600 cm.

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H] or [M−1]).

Consistency across techniques is key; discrepancies may indicate isomerization or impurities .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute HOMO-LUMO gaps, dipole moments, and charge distribution. Compare calculated UV-Vis spectra (TD-DFT) with experimental data to validate transitions. For thermochemical accuracy, include exact-exchange terms (e.g., Becke’s 1993 functional) to reduce errors in reaction enthalpies (<3 kcal/mol). Software like Gaussian or ORCA is recommended .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Contextual Analysis : Compare assay conditions (e.g., cell lines, concentrations, controls). For example, discrepancies in IC values may arise from differences in solvent (DMSO vs. ethanol) or incubation times.

- Structural Analogues : Cross-reference with derivatives like bis(2,4-dimethoxybenzylidene)cyclopentanone (WZS02), which may share mechanistic pathways but differ in substituent effects.

- Dose-Response Validation : Replicate experiments under standardized protocols, including positive controls (e.g., dexamethasone for anti-inflammatory assays) .

Q. How can the compound’s reactivity in Diels-Alder or cycloaddition reactions be optimized for material science applications?

- Methodological Answer :

- Electron-Deficient Design : The dinitrile groups enhance electrophilicity, making the compound a strong dienophile. Test reactivity with electron-rich dienes (e.g., anthracene) under microwave-assisted conditions to accelerate kinetics.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) may improve solubility, while toluene can favor π-π interactions.

- Computational Pre-screening : Use DFT to model transition states and predict regioselectivity. Compare with experimental outcomes to refine models .

Retrosynthesis Analysis